![molecular formula C7H13N3O4 B7980351 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate](/img/structure/B7980351.png)
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure the purity of the final product. Common methods include:
Pressing Method: This traditional method involves pressing the raw materials together under high pressure to form the compound.
Extrusion Method: In this method, the raw materials are forced through a die to form the compound.
Phase-Inversion Method: This involves dissolving the raw materials in a solvent and then precipitating the compound by changing the solvent conditions.
Slip Casting Method: This method involves pouring a slurry of the raw materials into a mold and allowing it to solidify.
Tape Casting Method: This involves spreading a slurry of the raw materials onto a flat surface and allowing it to dry to form a thin film.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory methods to produce larger quantities. This requires precise control of reaction conditions and the use of specialized equipment to ensure consistency and quality. The methods used in industrial production are similar to those used in the laboratory but are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Combination: This reaction involves the combination of two or more substances to form a single new substance.
Decomposition: This reaction involves the breakdown of the compound into two or more simpler substances.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. Common reagents include oxidizing agents, reducing agents, and various catalysts. The reactions often require controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can produce a wide variety of products depending on the substituents involved.
Scientific Research Applications
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of various industrial products and as a component in certain manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or properties, such as:
Homophthalic Acid: This compound has similar chemical properties and is used in similar applications.
Tranexamic Acid: This compound has a similar mechanism of action and is used in similar therapeutic applications.
Acetazolamide: This compound has similar biological effects and is used in similar medical applications.
In comparison, this compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQELHRNUDMAA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B7980268.png)
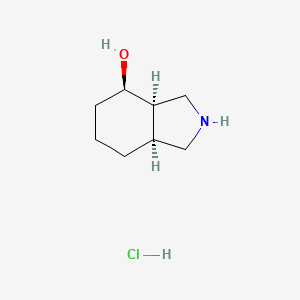
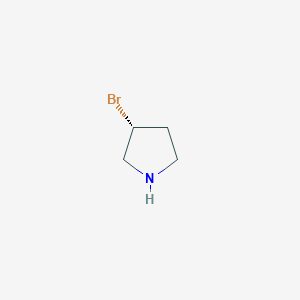
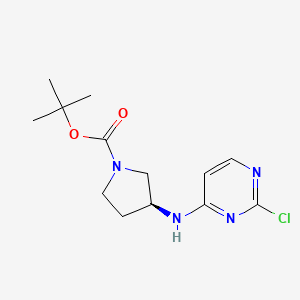
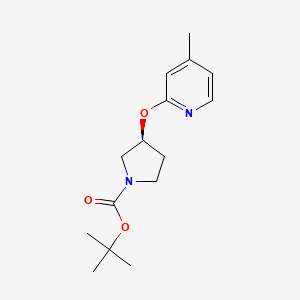

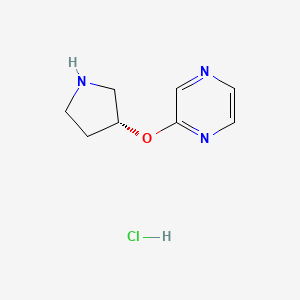

![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B7980326.png)

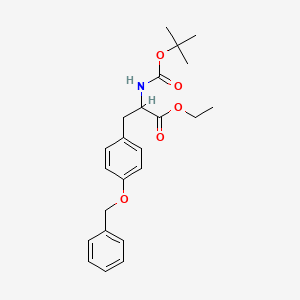

![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)
![(2S)-2-[[(2S,3R)-2-Azaniumyl-3-hydroxybutanoyl]amino]-3-phenylpropanoate](/img/structure/B7980358.png)
